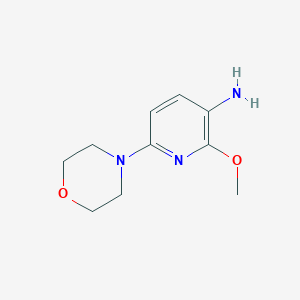
2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H15N3O2 It is a derivative of pyridine, featuring a methoxy group at the 2-position and a morpholino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine typically involves the Suzuki cross-coupling reaction. This method employs palladium-catalyzed reactions to form carbon-carbon bonds between aryl halides and boronic acids. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis can yield the desired pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or morpholino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine
- 3-Pyridinamine, 2-methoxy-6-(4-morpholinyl)-
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methoxy-6-morpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H15N3O2/c1-14-10-8(11)2-3-9(12-10)13-4-6-15-7-5-13/h2-3H,4-7,11H2,1H3 |
InChI Key |
CMUDOFHQRLSOFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCOCC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclopropylmethyl)amino]-1,2-benzenedicarbonitrile](/img/structure/B8617657.png)
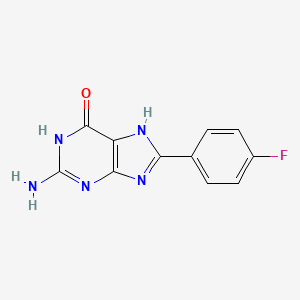
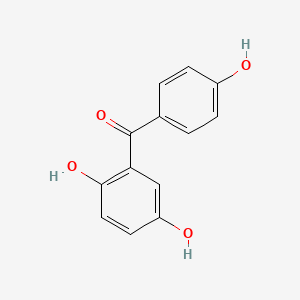
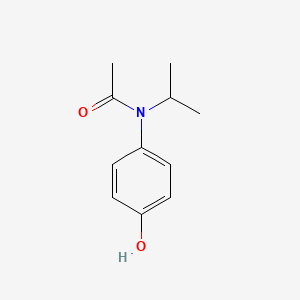
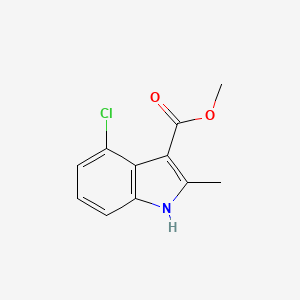
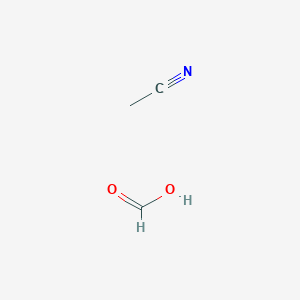
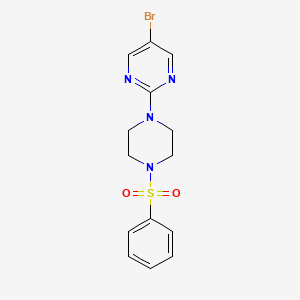
![Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8617693.png)
![5-(4-Chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8617695.png)
![N-[2-(3,3-Dimethyl-2,3-dihydro-1H-indol-1-yl)phenyl]thiourea](/img/structure/B8617701.png)
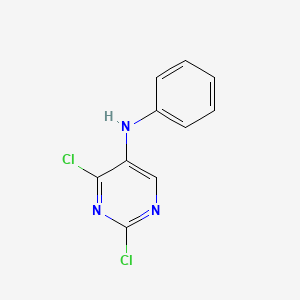
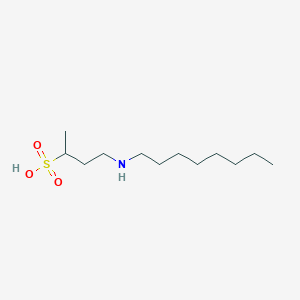
![N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide](/img/structure/B8617716.png)
